molecular formula C19H19FN2O3 B2408762 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 896290-58-7

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2408762
CAS No.: 896290-58-7
M. Wt: 342.37
InChI Key: DETMRGLORSPUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrrolidinone ring substituted with a fluorophenyl group and an o-tolyloxy group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the o-Tolyloxy Group: This can be done through an etherification reaction where an o-tolyloxy halide reacts with the intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidinone ring or the aromatic rings.

    Reduction: Reduction reactions could potentially reduce the carbonyl group in the pyrrolidinone ring.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or amines.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide
  • N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide

Uniqueness

The presence of the fluorophenyl group might impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-5-2-3-8-17(13)25-12-18(23)21-15-10-19(24)22(11-15)16-7-4-6-14(20)9-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETMRGLORSPUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.